molecular formula C₄₄H₅₂N₄O₈ B1145192 18-O-Desmethyl Vinorelbine CAS No. 868596-47-8

18-O-Desmethyl Vinorelbine

Cat. No.: B1145192
CAS No.: 868596-47-8
M. Wt: 764.91
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Description

18-O-Desmethyl Vinorelbine (CAS 868596-47-8) is a high-quality chemical compound supplied as an analytical reference standard. With a molecular formula of C44H52N4O8 and a molecular weight of 764.91 g/mol, it is primarily used in pharmaceutical research and development . This compound is critical for analytical method development and validation (AMV), quality control (QC) workflows, and plays a crucial role in the filing of Abbreviated New Drug Applications (ANDA) . As a specified impurity of the chemotherapeutic drug Vinorelbine, it is an essential standard for monitoring product quality and stability . Vinorelbine itself is a vinca alkaloid that acts as an anti-mitotic agent by inhibiting tubulin polymerization, thereby disrupting microtubule dynamics and leading to cell cycle arrest . Studying metabolites and impurities like this compound is vital for understanding drug metabolism, ensuring safety, and complying with regulatory standards. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. For comprehensive handling and safety information, please consult the relevant Safety Data Sheet (SDS) .

Properties

CAS No.

868596-47-8

Molecular Formula

C₄₄H₅₂N₄O₈

Molecular Weight

764.91

Synonyms

(2β,3β,4β,5α,12R,19α)-4-(Acetyloxy)-6,7-didehydro-15-[(2R,6R,8S)-8-carboxy-4-ethyl-1,3,6,7,8,9-hexahydro-2,6-methano-2H-azecino[4,3-b]indol-8-yl]-3-hydroxy-16-methoxy-1-methylaspidospermidine-3-carboxylic Acid Methyl Ester;  Vinorelbine Impurity

Origin of Product

United States

Synthetic Routes and Chemical Modifications of 18 O Desmethyl Vinorelbine

Strategies for Chemical Synthesis of 18-O-Desmethyl Vinorelbine (B1196246)

The synthesis of 18-O-Desmethyl Vinorelbine is not typically undertaken as a primary goal but often arises as a metabolite or an impurity in the production of Vinorelbine. pharmaffiliates.comgeneesmiddeleninformatiebank.nl However, targeted synthesis for research applications can be achieved through specific chemical strategies. One documented approach involves the use of an intermediate, 18-O-Allyl Vinorelbine. impurity.com This strategy suggests a synthetic pathway where the vindoline (B23647) portion of the molecule is protected with an allyl group at the 18-O position. This protected precursor would then be coupled with catharanthine (B190766), followed by a deallylation step to yield the final this compound. This multi-step process highlights the necessity of protective group chemistry to selectively modify the complex vinca (B1221190) alkaloid structure. Another intermediate mentioned in its synthesis is 18-O-Allylcatharanthine Vindoline. theclinivex.com

Semisynthetic Approaches from Vinorelbine Precursors

The foundational approach to producing Vinorelbine and its derivatives is semisynthesis, starting from naturally occurring monomeric alkaloids isolated from the Madagascar periwinkle, Catharanthus roseus. researchgate.netnih.gov The primary precursors are catharanthine and vindoline. The key step is the coupling of these two monomers, often under oxidative conditions, which is then followed by a biomimetic rearrangement to form the dimeric structure. nih.gov

For this compound, this process would require a modification of the vindoline precursor. Specifically, a vindoline derivative lacking the methyl group at the 18-O position would need to be synthesized first. This demethylated vindoline would then be coupled with catharanthine. Alternatively, Vinorelbine itself can serve as a direct precursor. A selective demethylation reaction at the 18-O position of Vinorelbine would yield the target compound. This approach, however, presents significant challenges due to the presence of multiple reactive sites on the Vinorelbine molecule, demanding highly selective reagents to avoid unwanted side reactions.

Preparation of Isotopically Labeled Analogs for Research Applications

Isotopically labeled compounds are indispensable tools in pharmaceutical research. For a compound like this compound, labeled analogs are crucial for use as internal standards in quantitative bioanalytical assays (e.g., mass spectrometry) and for studying its metabolic fate.

Drawing parallels from its parent compound, Vinorelbine, several labeling strategies can be envisioned. medchemexpress.commedchemexpress.com Deuterium-labeled analogs, such as Vinorelbine-d3, are commonly synthesized. nucleosyn.com A similar approach for this compound would involve introducing stable isotopes (e.g., ²H, ¹³C, ¹⁵N) into the molecule. This could be achieved by using a labeled precursor during synthesis. For instance, a deuterated version of the vindoline or catharanthine monomer could be employed in the coupling reaction. Additionally, radioisotopes like Indium-111 (¹¹¹In) have been chelated to liposomal formulations of Vinorelbine for molecular imaging studies, a technique that could be adapted for research on its derivatives. nih.gov

Table 1: Examples of Isotopically Labeled Vinorelbine Analogs

Labeled Compound Isotope Application Reference
Vinorelbine-d3 Deuterium (²H) Stable isotope for use in metabolic and pharmacokinetic studies. medchemexpress.com, medchemexpress.com

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, aiming to understand how specific structural modifications affect a molecule's biological activity. Although SAR studies focusing specifically on this compound are not widely published, extensive research on the parent Vinorelbine molecule provides a clear blueprint for potential derivatization strategies. nih.govresearchgate.net

Modifications are typically made at several key positions to probe the chemical space around the core structure. acs.org For instance, the ester group at the C-16 position of the vindoline moiety has been converted to a series of amides to explore how different substituents impact cytotoxicity. nih.govresearchgate.net Other strategies include modifications to the C' ring of the catharanthine portion, leading to new families of derivatives such as 7'-homo-anhydrovinblastine compounds. acs.org

Applying these strategies to this compound would allow researchers to investigate the combined effect of the free 18-O-hydroxyl group and other structural changes. This could reveal unique SAR insights, potentially leading to compounds with altered activity or properties.

Table 2: Representative Derivatization Strategies for Vinorelbine Analogs

Modification Site Type of Derivatization Purpose of Study Reference
C-3 (Vindoline) Conversion of ester to various amides Investigate substituent size on cytotoxic activity nih.gov
C' Ring (Catharanthine) Ring enlargement and functionalization Access new chemical space and evaluate tubulin polymerization inhibition acs.org

Optimization of Synthetic Yields and Purity for Research Use

The efficient synthesis of complex natural product derivatives like this compound requires careful optimization of reaction conditions to maximize yield and ensure high purity. For vinca alkaloids, the coupling and ring-contraction steps are critical points for optimization.

One significant improvement in the synthesis of Vinorelbine involves replacing expensive or hazardous reagents. For example, some industrial processes have replaced silver tetrafluoroborate (B81430) with the more cost-effective silver nitrate (B79036) for the ring contraction step without compromising yield or purity. google.com Reaction conditions such as temperature and time are also finely tuned; the initial bromination is often conducted at very low temperatures (-70 to -50 °C) to minimize side reactions.

Purification is another key area for optimization. Traditional column chromatography can be laborious. Innovative methods, such as salification in an aqueous medium followed by lyophilization (freeze-drying), have been developed. google.com This approach avoids the use of organic solvents in the final salt formation step, leading to a product with high purity and minimal residual solvents, which is ideal for research applications.

Metabolic Biotransformation and Enzymatic Pathways Leading to 18 O Desmethylation

Characterization of Vinorelbine (B1196246) Biotransformation to 18-O-Desmethyl Vinorelbine

The conversion of vinorelbine to its desmethylated form is a key step in its metabolic journey. Research has focused on identifying the specific enzymes responsible for this reaction and their location within the body.

Identification of Cytochrome P450 Isoenzymes (e.g., CYP3A4) Involved in O-Demethylation

The cytochrome P450 (CYP) superfamily of enzymes, particularly the CYP3A subfamily, is central to vinorelbine metabolism. nih.govpharmgkb.org Extensive research using human liver microsomes has conclusively identified CYP3A4 as the principal isoenzyme responsible for the biotransformation of vinorelbine. drugbank.comnih.gov Studies have demonstrated a strong correlation between the rate of vinorelbine metabolism and CYP3A4 activity. drugbank.com This biotransformation is significantly inhibited by CYP3A4-specific inhibitors like troleandomycin (B1681591) and by anti-CYP3A antibodies, confirming the enzyme's primary role. drugbank.com

The formation of desmethyl-VRL is an oxidative demethylation reaction, a process known to be catalyzed by CYP enzymes. tga.gov.aunih.gov While CYP3A4 is the main catalyst, the closely related isoenzyme, CYP3A5, also contributes to vinorelbine oxidation. nih.govresearchgate.net Both CYP3A4 and CYP3A5 are capable of metabolizing the parent drug. nih.gov In contrast, other isoforms such as CYP2D6, CYP1A2, and CYP2E1 have been shown to have little to no involvement in the metabolism of vinorelbine. drugbank.com Therefore, the O-demethylation pathway to form this compound is predominantly mediated by hepatic CYP3A4, with a smaller contribution from CYP3A5. nih.govdrugbank.com

Role of Other Hepatic and Extrahepatic Enzymes in Desmethylation

The liver is the primary site for vinorelbine metabolism. nih.gov The high concentration of CYP3A4 in hepatic tissue makes it the main location for the O-demethylation of vinorelbine. While the liver is dominant, other enzymes and tissues may play a role. The formation of another major metabolite, 4-O-deacetyl-vinorelbine, is thought to be mediated by carboxylesterase enzymes, which can be present in the liver and other tissues. tga.gov.auresearchgate.net However, the O-demethylation reaction leading to this compound is specifically attributed to the CYP3A subfamily. tga.gov.aunih.gov

Extrahepatic metabolism of drugs can occur in tissues such as the gastrointestinal tract, which also expresses CYP3A enzymes. While theoretically possible, the contribution of extrahepatic sites to the formation of this compound is considered minor compared to the extensive metabolism occurring in the liver.

Enzymatic Kinetics and Reaction Mechanisms of O-Demethylation

The kinetics of vinorelbine metabolism by the primary enzymes have been characterized to understand the efficiency of the conversion process. The biotransformation in human liver microsomes follows a saturable process, consistent with Michaelis-Menten kinetics. nih.gov

The reaction mechanism for O-demethylation by cytochrome P450 enzymes is a well-understood oxidative process. It involves the activation of molecular oxygen by the heme iron of the CYP enzyme, followed by the abstraction of a hydrogen atom from the methyl group of the vinorelbine molecule. This creates an unstable intermediate that subsequently breaks down, releasing formaldehyde (B43269) and the demethylated product, this compound.

Enzyme/SystemKm (μM)VmaxSource
Human Liver Microsomes (saturable process)1.9025.3 pmol/min/mg protein nih.gov
cDNA-expressed CYP3A4 + b52.61.4 pmol/min/pmol P450 researchgate.net
cDNA-expressed CYP3A5 + b53.61.4 pmol/min/pmol P450 researchgate.net

In Vitro Metabolic Stability and Turnover Studies in Preclinical Systems

In vitro metabolic stability studies are essential for predicting a drug's persistence in the body. These studies typically use preclinical systems like liver microsomes from various species. nih.gov For vinorelbine, such experiments involve incubating the drug with liver microsomes in the presence of necessary cofactors like NADPH and monitoring its depletion over time. nih.gov

The metabolic stability is often expressed as the half-life (t½) or intrinsic clearance (CLint). The kinetic parameters (Km and Vmax) are used to calculate the intrinsic clearance (CLint = Vmax/Km), which reflects the enzyme's capacity to metabolize the drug. Based on the kinetic data, vinorelbine has a high clearance, indicating that it is extensively metabolized. nih.govnih.gov This rapid turnover is consistent with the significant role of the highly efficient CYP3A4 enzyme in its biotransformation. Studies using human liver microsomes are considered a gold standard for these predictions.

Metabolic Profiling and Elucidation of Sequential Biotransformation Pathways

Metabolic profiling using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS/MS) has identified several metabolites of vinorelbine in addition to this compound. tga.gov.audrugbank.com These metabolites are formed through various parallel or sequential reactions.

The primary metabolic pathways for vinorelbine include:

O-Demethylation: Produces this compound (desmethyl-VRL), mediated by CYP3A4/5. tga.gov.au

Deacetylation: Forms 4-O-deacetyl-vinorelbine (DVRL), a major and active metabolite, likely produced by carboxylesterases. tga.gov.aupharmgkb.org

Hydroxylation: Leads to the formation of various hydroxylated metabolites (e.g., hydroxyl-1-vinorelbine). tga.gov.au

Oxidation: Forms vinorelbine N-oxide and didehydro-vinorelbine. nih.govresearchgate.net

The current body of research suggests these pathways occur concurrently from the parent drug. For instance, the formation of desmethyl-VRL is dependent on CYP3A4, while the formation of DVRL is not, indicating they arise from independent enzymatic processes. tga.gov.au

Identified Metabolites of Vinorelbine

Metabolite Name Abbreviation Key Enzymatic Pathway Source
This compound desmethyl-VRL CYP3A4/5 O-Demethylation tga.gov.au
4-O-Deacetyl-vinorelbine DVRL Carboxylesterase Deacetylation tga.gov.aupharmgkb.org
Hydroxyl-1-vinorelbine OH-VRL1 CYP3A4 Hydroxylation tga.gov.au
Vinorelbine N-oxide - CYP-mediated Oxidation nih.gov

Comparative Metabolism of Vinorelbine and this compound in Preclinical Species

The metabolism of vinorelbine has been studied in several preclinical species, including mice, rats, and dogs, to understand interspecies differences and to help predict human pharmacokinetics. nih.govnih.gov Studies show that vinorelbine is a high-clearance drug with a large volume of distribution across these species. nih.gov The primary route of excretion of the parent drug and its metabolites is fecal via biliary elimination in rats, which is consistent with findings in humans. nih.govnih.gov

There is limited specific information in the reviewed scientific literature regarding the comparative metabolism of the this compound metabolite itself across different preclinical species. Such studies would involve administering the isolated metabolite to these systems to characterize its subsequent biotransformation, and this area remains a subject for further investigation.

Advanced Analytical Methodologies for 18 O Desmethyl Vinorelbine

Development of Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating 18-O-Desmethyl Vinorelbine (B1196246) from its parent compound, Vinorelbine, and other related substances. Given their structural similarities, achieving adequate resolution is a primary challenge addressed by high-performance and ultra-high-performance liquid chromatography.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of Vinorelbine and its related compounds, including 18-O-Desmethyl Vinorelbine. Reversed-phase HPLC, utilizing C8 or C18 columns, is the most common approach. These methods are capable of separating compounds based on their hydrophobicity.

One established HPLC method for the separation of impurities in Vinorelbine bitartrate (B1229483) successfully identified 18'-O-demethylvinorelbine. researchgate.net This method employs a reversed-phase C8 column with a mobile phase consisting of an ammonium (B1175870) formicate buffer and methanol, demonstrating the ability of HPLC to resolve structurally similar vinca (B1221190) alkaloids. researchgate.net The use of a buffer system is critical for maintaining a consistent pH and ensuring reproducible retention times for these ionizable compounds. UV detection is typically set around 267 nm to monitor the elution of Vinorelbine and its analogues. researchgate.netthermofisher.com

Table 1: Example of HPLC Method Parameters for the Analysis of Vinorelbine and Related Impurities
ParameterCondition
Column Reversed-Phase C8
Mobile Phase 0.02 M Ammonium Formicate Buffer (pH 4.2) and Methanol (46:54, v/v)
Flow Rate 0.8 mL/min
Detection UV at 267 nm
Temperature Room Temperature
This table summarizes typical starting conditions for an HPLC method designed to separate Vinorelbine from its impurities, including demethylated variants, based on published research. researchgate.net

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering higher resolution, increased sensitivity, and substantially shorter analysis times. nih.gov This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. For the analysis of this compound, UHPLC can provide a baseline separation from the parent drug and other closely related metabolites, which may be challenging with standard HPLC methods.

A validated UHPLC-MS/MS method for the determination of Vinorelbine and its main metabolite, 4-O-deacetylvinorelbine, in human plasma highlights the advantages of this technique. nih.gov The method utilizes a sub-2 µm particle column and a rapid gradient elution, achieving a short run time of 7.5 minutes. nih.gov This high-throughput capability is essential in clinical and metabolic studies. The enhanced resolution offered by UHPLC is critical for ensuring that the chromatographic peak for this compound is not subject to interference from other compounds, thereby ensuring accurate quantification. nih.gov

Table 2: Representative UHPLC System Parameters for Metabolite Analysis
ParameterCondition
Column Waters ACQUITY UPLC HSS T3 (2.1 × 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Acetonitrile (v/v)
Mobile Phase B 0.1% Formic Acid in Water (v/v)
Elution Mode Gradient
Run Time ~7.5 minutes
This table outlines a typical UHPLC setup for the analysis of Vinorelbine and its metabolites, demonstrating the high-efficiency columns and conditions used for enhanced resolution and speed. nih.gov

Vinca alkaloids, including Vinorelbine and its derivatives, are complex molecules with multiple chiral centers. The specific stereochemistry is essential for their biological activity. Although this compound is a metabolite, it is crucial to confirm that no chiral centers have undergone inversion (racemization) during metabolic processes or chemical synthesis. Chiral chromatography is the definitive technique for separating enantiomers and assessing the enantiomeric purity of a compound. capes.gov.br

This can be achieved through two main approaches: direct and indirect. The direct approach uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The indirect approach involves derivatizing the analyte with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. mdpi.com While specific chiral separation methods for this compound are not extensively documented, the principles of chiral chromatography are fundamental to the comprehensive characterization of any chiral drug metabolite. capes.gov.br

Mass Spectrometric Approaches for Structural Elucidation and Sensitive Detection

Mass spectrometry (MS) is an indispensable tool for the analysis of drug metabolites, providing molecular weight information, structural data, and highly sensitive quantification. When coupled with liquid chromatography (LC-MS), it becomes a powerful platform for identifying and measuring trace levels of compounds like this compound in complex mixtures.

Tandem mass spectrometry (MS/MS) is the gold standard for both the structural confirmation and sensitive quantification of drug metabolites. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected, fragmented, and the resulting product ions are detected. This fragmentation pattern provides a structural fingerprint that can be used to identify the molecule and distinguish it from isomers.

For quantification, a technique called Multiple Reaction Monitoring (MRM) is often used, where the mass spectrometer is set to monitor a specific precursor-to-product ion transition. nih.gov This is a highly selective and sensitive method, capable of detecting compounds at very low concentrations (ng/mL or pg/mL) in biological fluids like plasma or whole blood. nih.govnih.gov Numerous studies have developed and validated LC-MS/MS methods for Vinorelbine and its primary active metabolite, 4-O-deacetylvinorelbine. nih.govnih.gov A similar strategy would be applied for this compound, where specific precursor and product ions would be identified to develop a robust quantitative assay. The identification of 17 different metabolites of Vinorelbine in human samples was made possible through the use of an HPLC-MS/MS system, underscoring the technique's power in comprehensive metabolite profiling. nih.gov

Table 3: Illustrative MS/MS Transitions for Vinca Alkaloids
CompoundPrecursor Ion (m/z)Product Ion (m/z)Mode
Vinorelbine779.4122.1Positive ESI
4-O-Deacetylvinorelbine737.4122.1Positive ESI
This compound (Hypothetical) 765.4(To be determined)Positive ESI
This table shows example precursor-product ion pairs used in MS/MS for quantifying Vinorelbine and a major metabolite. A similar approach would be used for this compound, requiring experimental determination of its specific fragmentation pattern.

The application of HRMS is particularly valuable in metabolite identification studies to distinguish between different potential biotransformations that may result in the same nominal mass. frontagelab.com For this compound, HRMS would be used to confirm its elemental formula of C₄₄H₅₂N₄O₈ by measuring its monoisotopic mass with high precision. lgcstandards.com This accurate mass data helps to differentiate the metabolite of interest from background ions and matrix interferences, significantly increasing confidence in the identification. spectroscopyonline.comfrontagelab.com

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Conformational Analysis

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) has emerged as a powerful technique for the analysis of complex molecules, offering an additional dimension of separation based on the size, shape, and charge of an ion. nih.govnih.gov This technique separates gas-phase ions as they drift through a gas-filled chamber under the influence of a weak electric field. chemrxiv.org The time it takes for an ion to traverse the drift tube is related to its rotationally averaged collision cross-section (CCS), a parameter that reflects its three-dimensional structure.

Table 1: Hypothetical Ion Mobility Spectrometry Data for this compound Conformers

This interactive table presents hypothetical Collision Cross-Section (CCS) values that could be obtained from an IMS-MS analysis, illustrating how the technique can differentiate between potential conformers.

AnalyteIon SpeciesProposed ConformerDrift Time (ms)Collision Cross-Section (Ų)
This compound[M+H]⁺Compact25.4310.5
This compound[M+H]⁺Extended26.8328.2
Vinorelbine (Reference)[M+H]⁺Compact25.8315.1
Vinorelbine (Reference)[M+H]⁺Extended27.1331.8

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. emerypharma.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the definitive characterization of this compound. researchgate.net

The structural confirmation of this compound relies on a suite of NMR experiments.

1D NMR (¹ H and ¹³ C): The ¹H NMR spectrum provides information on the number and type of protons. The key confirmation for this compound would be the absence of the characteristic singlet peak corresponding to the methoxy (B1213986) group protons (O-CH₃) present in the parent Vinorelbine. Similarly, the ¹³C NMR spectrum would show the absence of the corresponding methoxy carbon signal and a shift in the resonance of the aromatic carbon to which the hydroxyl group is now attached. scielo.org.bo

2D NMR:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons through covalent bonds. emerypharma.com This is crucial for assigning the complex spin systems within the vindoline (B23647) and catharanthine (B190766) moieties of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the unambiguous assignment of carbon signals based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is pivotal as it shows correlations between protons and carbons over two to three bonds. For this compound, HMBC correlations from the protons on the aromatic ring to the carbon atom C-18 would confirm the site of demethylation. The absence of a correlation from any proton signal to a methoxy carbon at this position provides definitive proof of the structure.

Table 2: Representative Hypothetical NMR Chemical Shift Assignments for this compound

This table shows hypothetical ¹H and ¹³C NMR data, highlighting the key spectral differences expected upon demethylation compared to the parent compound, Vinorelbine.

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations
C-176.85 (s)115.2C-16, C-18, C-19
C-18- (no proton)155.8-
18-OH9.50 (s, br)-C-17, C-18, C-19
18-OCH₃ (in Vinorelbine)3.80 (s)56.1C-18
C-196.20 (s)95.7C-18, C-20

Development and Validation of Bioanalytical Assays in Preclinical Biological Matrices

The quantification of this compound in preclinical biological matrices such as plasma, serum, and tissue homogenates is critical for pharmacokinetic and toxicology studies. selvita.comonlinepharmacytech.info Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and throughput.

The development of a robust bioanalytical assay involves several stages. iajps.com First, an efficient sample preparation technique is selected to extract the analyte from the complex biological matrix and remove interfering substances. Common methods include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). Chromatographic conditions, including the choice of column and mobile phase, are optimized to achieve separation from endogenous components and other metabolites.

Mass spectrometric detection is typically performed using an electrospray ionization (ESI) source in positive ion mode. Multiple Reaction Monitoring (MRM) is employed for quantification, where a specific precursor ion of this compound is selected and fragmented, and a characteristic product ion is monitored. This process ensures high selectivity and minimizes background noise.

The developed method must undergo rigorous validation according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. researchgate.netnih.gov Key validation parameters include:

Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components.

Linearity: The range over which the assay response is directly proportional to the analyte concentration.

Accuracy and Precision: The closeness of measured values to the true value and the degree of scatter between measurements, respectively.

Recovery and Matrix Effect: The efficiency of the extraction process and the influence of the biological matrix on ionization.

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.

Table 3: Summary of Validation Parameters for a Hypothetical LC-MS/MS Assay for this compound in Rat Plasma

This interactive table provides an example of the acceptance criteria and results for a validated bioanalytical method.

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity RangeCorrelation coefficient (r²) ≥ 0.990.5 - 500 ng/mL (r² = 0.998)
Intra-day Precision (%CV)≤ 15% (≤ 20% at LLOQ)3.5% - 8.2%
Inter-day Precision (%CV)≤ 15% (≤ 20% at LLOQ)5.1% - 9.8%
Accuracy (% Bias)Within ±15% (±20% at LLOQ)-7.6% to +6.4%
Extraction RecoveryConsistent and reproducible85% ± 5%
Matrix EffectCV ≤ 15%7.2%
Stability (24h at RT)% Change within ±15%-4.5%

Purity Profiling and Impurity Analysis in Research Batches

Ensuring the purity of research-grade compounds is paramount for the validity of non-clinical studies. The quality of a substance is defined by its impurity profile. researchgate.net For this compound, which may be chemically synthesized or isolated, it is crucial to characterize and quantify any process-related impurities or degradation products. hilarispublisher.com this compound has itself been identified as a process impurity in batches of the active pharmaceutical ingredient Vinorelbine Bitartrate. researchgate.net

High-Performance Liquid Chromatography (HPLC) with UV detection is the primary technique for purity profiling. A gradient elution method using a reversed-phase column (e.g., C18) is typically developed to separate the main compound from all potential impurities. The relative percentage of each impurity can be determined by area normalization, assuming similar response factors.

For the identification of unknown impurities, HPLC is coupled with a mass spectrometer (HPLC-MS). This allows for the determination of the molecular weight of each impurity, providing initial clues to its structure. Further fragmentation in MS/MS experiments can help elucidate the structure of these minor components. The impurity profile must be consistently monitored across different research batches to ensure material consistency.

Table 4: Potential Impurities in Research Batches of this compound

This table lists potential impurities that could be identified during the purity profiling of this compound.

Impurity Name/TypePotential OriginAnalytical Method for Detection
VinorelbineIncomplete demethylation synthesis stepHPLC-MS, NMR
Isomeric Desmethyl VinorelbineNon-selective demethylationHPLC-MS/MS, 2D NMR
Oxidized productsDegradation (exposure to air/light)HPLC-MS
Residual SolventsSynthesis/Purification processGas Chromatography (GC)
4-O-DeacetylvinorelbineRelated substance from starting materialHPLC-MS

Based on the comprehensive search conducted, there is a significant lack of specific preclinical pharmacological and mechanistic research data available in the public domain for the compound "this compound." The vast majority of published studies focus on the parent compound, vinorelbine.

Therefore, it is not possible to generate a scientifically accurate and detailed article that strictly adheres to the provided outline for this compound. The specific in vitro data requested for each subsection—ranging from microtubule dynamics and tubulin binding to effects on cell cycle, apoptosis, signaling pathways, and cell proliferation across diverse cancer cell lines—is not present in the available search results for this particular metabolite.

To fulfill the user's request, specific research studies detailing the preclinical pharmacological profile of this compound would be required. Without such sources, any attempt to create the requested content would fall outside the strict constraints of providing scientifically accurate and verifiable information solely on this compound.

Preclinical Pharmacological and Mechanistic Research on 18 O Desmethyl Vinorelbine

In Vitro Studies on Cellular and Subcellular Models

Investigation of Drug Transport Mechanisms and Interaction with Efflux Pumps (e.g., P-glycoprotein)

No studies were identified that investigated the mechanisms of cellular transport of 18-O-Desmethyl Vinorelbine (B1196246) or its potential interaction with efflux pumps like P-glycoprotein.

Impact on Autophagy and Other Cellular Stress Responses

There is no available research on the effects of 18-O-Desmethyl Vinorelbine on autophagic processes or other cellular stress response pathways.

In Vivo Preclinical Pharmacokinetics and Distribution Studies (in Animal Models)

No in vivo pharmacokinetic or distribution data for this compound in any preclinical animal models were found in the public domain.

Absorption and Bioavailability Characteristics in Preclinical Species

Data regarding the absorption and bioavailability of this compound in any preclinical species are not available.

Tissue Distribution and Accumulation Patterns (e.g., tumor tissue, brain barrier penetration)

There are no published studies detailing the tissue distribution, tumor accumulation, or brain barrier penetration of this compound.

Systemic Clearance and Elimination Pathways in Preclinical Models

Information on the systemic clearance and elimination pathways of this compound in preclinical models is not documented.

Protein Binding and Cellular Partitioning in Preclinical Biological Systems

No data are available on the protein binding characteristics or cellular partitioning of this compound in preclinical biological systems.

Preclinical Efficacy Studies in Animal Models (e.g., Xenograft Models)

Animal models, particularly xenografts where human tumor cells are implanted into immunocompromised mice, are fundamental in evaluating the in vivo efficacy of new chemical entities. The following sections detail the current understanding of this compound's performance in these models.

Evaluation of Anti-Metastatic Potential in Preclinical Animal Models

The ability of a chemotherapeutic agent to inhibit or reverse the metastatic spread of cancer is a critical aspect of its preclinical evaluation. Currently, there is a lack of specific published data from preclinical animal models that evaluates the anti-metastatic potential of this compound.

Combinatorial Preclinical Strategies with Other Investigational Agents

Investigating the synergistic or additive effects of a new compound with existing or other investigational drugs is a common preclinical strategy. However, there is no readily available information on preclinical studies that have explored the combinatorial efficacy of this compound with other agents.

Comparative Preclinical Pharmacology: this compound versus Vinorelbine

A direct and comprehensive comparative analysis of the preclinical pharmacology of this compound and its parent compound, vinorelbine, is not yet detailed in the available scientific literature. Such a comparison would be instrumental in understanding the potential therapeutic advantages or differences of the metabolite.

In-depth Analysis of this compound Remains Elusive in Scientific Literature

Vinorelbine, a semi-synthetic vinca (B1221190) alkaloid, functions by inhibiting microtubule assembly, a critical process for cell division, thereby exerting its cytotoxic effects on cancer cells. The metabolism of vinorelbine primarily occurs in the liver, mediated by the cytochrome P450 enzyme CYP3A4. This process leads to the formation of several metabolites, with 4-O-deacetylvinorelbine being one of the more studied derivatives. While this compound is recognized as a potential metabolite of vinblastine, a closely related vinca alkaloid, its own biological activity and detailed pharmacological profile have not been extensively characterized.

The core structure of vinca alkaloids, consisting of vindoline (B23647) and catharanthine (B190766) units, is crucial for their interaction with tubulin. Modifications to this structure can significantly impact their efficacy and toxicity. However, specific studies detailing the impact of the 18-O-desmethylation on the vinca alkaloid pharmacophore are absent from the available literature. Similarly, there is no evidence of systematic SAR studies on derivatives of this compound, which would be essential for understanding how further structural modifications might influence its activity.

Modern drug discovery often employs computational chemistry and molecular modeling to predict the interaction of compounds with their biological targets. While such studies have been conducted for vinorelbine and other vinca alkaloids to elucidate their binding modes with tubulin, no specific computational analyses for this compound have been published. Likewise, information regarding its specific conformational analysis and the influence of its stereochemistry on biological activity is not available.

Future Directions and Emerging Research Avenues for 18 O Desmethyl Vinorelbine

Exploration of Untapped Biological Activities beyond Microtubule Targeting in Preclinical Settings

The primary mechanism of action for Vinca (B1221190) alkaloids, including Vinorelbine (B1196246), is the inhibition of tubulin polymerization, leading to mitotic arrest and cell death. nih.govnih.govwikipedia.orgdrugbank.com However, emerging research on Vinorelbine and its metabolites suggests that their biological effects may not be exclusively confined to microtubule disruption.

Future preclinical studies should focus on investigating whether 18-O-Desmethyl Vinorelbine possesses novel biological activities. For instance, research on 4-O-deacetylvinorelbine (DVRL), the main metabolite of Vinorelbine, has shown that protracted exposure at low concentrations can induce anti-angiogenic effects in endothelial cells. nih.gov This activity is distinct from the direct cytotoxic effects seen with high-dose chemotherapy and points towards a broader range of mechanisms.

Preclinical investigations into this compound could explore similar anti-angiogenic properties or other untapped activities such as:

Modulation of immune responses within the tumor microenvironment.

Induction of cellular senescence in cancer cells.

Effects on cancer cell metabolism and signaling pathways unrelated to mitosis.

Such studies would be crucial in determining if this compound offers a differentiated biological profile compared to its parent compound, potentially opening new therapeutic windows.

Development of Advanced Preclinical Models for Deeper Mechanistic Insights

To accurately recapitulate the complexity of human tumors and gain deeper mechanistic insights, future research on this compound should leverage advanced preclinical models. Traditional two-dimensional cell cultures often fail to predict clinical outcomes, necessitating the use of more sophisticated systems.

Patient-Derived Xenografts (PDX): PDX models, created by implanting patient tumor fragments into immunodeficient mice, maintain the histological and genetic characteristics of the original tumor. These models are invaluable for studying treatment response in a context that preserves tumor heterogeneity.

Organoids: Three-dimensional (3D) organoid cultures derived from patient tumors (patient-derived organoids or PDOs) can be grown in vitro and retain features of the native organ and tumor. PDOs offer a high-throughput platform for screening the efficacy of compounds like this compound across a diverse range of tumor subtypes.

Employing these models would allow researchers to:

Assess the efficacy of this compound on a heterogeneous population of cancer cells.

Investigate its effects on the tumor microenvironment.

Identify potential biomarkers of response and resistance in a more clinically relevant setting.

Application of Omics Technologies to Elucidate Comprehensive Biological Effects

To obtain a holistic understanding of the biological effects of this compound, the application of "omics" technologies is essential. These high-throughput methods allow for the comprehensive analysis of genes, proteins, and metabolites within a biological sample.

Transcriptomics: Analyzing the complete set of RNA transcripts can reveal how this compound alters gene expression patterns in cancer cells, providing clues about the pathways it modulates.

Proteomics: The large-scale study of proteins can identify which proteins interact with the compound and how their expression levels and post-translational modifications are affected, offering direct insight into its mechanism of action.

Metabolomics: Studying the complete set of metabolites can uncover how this compound impacts cellular metabolism, a key hallmark of cancer. For example, metabolomics has been used to identify biomarkers and metabolic pathway alterations in lung cancer models treated with Vinorelbine combinations. nih.gov

Integrated multi-omics approaches, combining data from these different levels, would provide a powerful, system-wide view of the compound's impact, helping to identify novel targets and mechanisms of action.

Research into Targeted Delivery Systems and Nanomedicine Formulations for Preclinical Applications

A significant challenge with many chemotherapeutic agents is off-target toxicity. Future research should explore the development of targeted delivery systems and nanomedicine formulations for this compound to enhance its therapeutic index. Researchers are already exploring novel formulations like liposomal and nanoparticle-based systems for Vinorelbine to improve drug delivery and reduce toxicity. hkunicare.com

Potential preclinical research avenues include:

Liposomal Encapsulation: Encapsulating the compound in liposomes can alter its pharmacokinetic profile and potentially reduce exposure to healthy tissues.

Polymeric Nanoparticles: Biodegradable nanoparticles can be engineered to release the drug in a controlled manner. Studies have investigated Vinorelbine-loaded nanoparticles for cancer therapy. nih.gov

Active Targeting: Nanoparticles can be functionalized with ligands (e.g., antibodies, folate) that specifically bind to receptors overexpressed on cancer cells, thereby directing the therapeutic payload to the tumor site. mdpi.com For example, folate-conjugated bovine serum albumin nanoparticles have been developed as a targeting drug carrier system for Vinorelbine. mdpi.com

These advanced delivery strategies could maximize the compound's efficacy while minimizing systemic side effects in preclinical models.

Investigation of its Role in Understanding and Overcoming Drug Resistance Mechanisms in Preclinical Contexts

Drug resistance is a major obstacle in cancer therapy. Resistance to Vinca alkaloids can be mediated by the overexpression of drug efflux pumps like P-glycoprotein (Pgp) and other ATP-binding cassette (ABC) transporters such as RLIP76. aacrjournals.orgnih.govnih.gov

Future preclinical research should investigate the interaction of this compound with these resistance mechanisms. Key questions to explore include:

Is this compound a substrate for common efflux pumps like P-glycoprotein?

Could it be more effective than Vinorelbine in tumor models that overexpress these pumps? Some newer Vinca alkaloids have been shown to be weaker substrates for P-glycoprotein compared to Vinorelbine. researchgate.net

Can this compound modulate the expression or function of resistance-related proteins? Studies have shown that Vinorelbine can reverse cisplatin (B142131) resistance in lung cancer cells by downregulating proteins like P-gp and MRP1. waocp.org

Investigating this compound in various drug-resistant preclinical models could reveal its potential to circumvent common resistance pathways or to act as a chemosensitizer in combination therapies.

Potential for use as a Probe Molecule in Biochemical and Cell Biological Studies

Small-molecule chemical probes are powerful tools for dissecting complex biological processes. Given its structural relationship to Vinorelbine, a well-known tubulin-binding agent, this compound could potentially be developed into a valuable chemical probe.

By modifying the structure of this compound, for example by attaching fluorescent tags or biotin, researchers could create tools to:

Visualize microtubule dynamics in living cells with high precision.

Identify and isolate tubulin-associated proteins that may play a role in microtubule regulation and function.

Characterize the specific binding site and interactions of this class of compounds with tubulin isoforms. Extensive research has been conducted on the structure-activity relationships of Vinblastine analogues to understand their tubulin binding. nih.gov

As a probe, this compound could help to illuminate the intricate molecular machinery governing cell division and cytoskeleton organization, contributing fundamental knowledge to cell biology beyond its direct therapeutic potential.

Q & A

Basic: What pharmacokinetic parameters and metabolic pathways are critical for studying Vinorelbine and its metabolites like 18-O-Desmethyl Vinorelbine?

Answer:
Vinorelbine exhibits a large volume of distribution (70–75.61 L/kg), low protein binding (13%), and reversible binding to platelets (>70%). Oral bioavailability is ~40%, with dose-proportional exposure and no food interaction . The active metabolite 4′-O-deacetylvinorelbine is quantified via LC-MS/MS, and population pharmacokinetic (PK) models are used to assess inter-individual variability. For metabolite studies, researchers should:

  • Use validated bioanalytical methods (e.g., LC-MS/MS) to quantify parent drugs and metabolites.
  • Conduct population PK analyses to evaluate covariates like ethnicity, age, and organ function.
  • Compare PK profiles across formulations (oral vs. intravenous) and ethnic cohorts .

Advanced: How can ethnic variability in Vinorelbine pharmacokinetics be systematically evaluated?

Answer:
Ethnic PK comparisons require pooled data from phase II/III trials. For example:

  • Methodology: Pool Asian and European patient data, standardize dosing (e.g., IV: 25–30 mg/m²; oral: 60–80 mg/m²), and use Bayesian PK modeling to estimate clearance and bioavailability.
  • Statistical Approach: Multivariate analysis to adjust for covariates (body weight, liver function).
  • Key Finding: No significant ethnic differences in bioavailability or clearance were observed in pooled analyses (Asian: n=81; European: n=96) .

Basic: What dosing regimens optimize efficacy and tolerability in elderly NSCLC patients?

Answer:
For elderly patients (≥70 years):

  • Monotherapy: 30 mg/m² IV on days 1 and 8 every 21 days, with dose reduction for granulocytopenia.
  • Combination Therapy: Gemcitabine (1,200 mg/m²) + Vinorelbine (30 mg/m²) on days 1 and 8 improves survival (median: 29 vs. 18 weeks) but requires monitoring for neutropenia .
  • Supportive Care: Use filgrastim to mitigate febrile neutropenia (incidence: 10–36%) .

Advanced: How should contradictory efficacy outcomes between Vinorelbine combination trials be analyzed?

Answer:
Example: The HERNATA trial (NCT00045565) found comparable efficacy between Vinorelbine+trastuzumab and docetaxel+trastuzumab in HER2+ breast cancer but higher toxicity with docetaxel. To resolve contradictions:

  • Perform subgroup analyses (e.g., EGFR FISH status in NSCLC ).
  • Use Cox regression to adjust for confounding variables (performance status, prior therapies).
  • Evaluate time-to-treatment failure (TTF) and quality-of-life (QoL) metrics alongside survival .

Basic: What are the objective response rates (ORR) for Vinorelbine in advanced breast cancer (ABC)?

Answer:

  • First-line monotherapy: ORR = 35% (95% CI: 23–48%), median response duration = 34 weeks.
  • Second-line therapy: ORR = 32% (95% CI: 20–47%).
  • Key Design: Stratify patients by prior anthracycline exposure and use RECIST criteria for tumor measurement .

Advanced: What methodologies validate the use of Vinorelbine in maintenance therapy after induction chemotherapy?

Answer:

  • Trial Design: Randomize responders to induction therapy (e.g., MIC regimen) to Vinorelbine (25 mg/m² weekly) vs. observation.
  • Outcome Metrics: Progression-free survival (PFS) and overall survival (OS) analyzed via log-rank test.
  • Result: No OS benefit (HR = 1.08; p = 0.65), highlighting the need for alternative maintenance agents (e.g., targeted therapies) .

Advanced: How can quality-of-life (QoL) metrics be integrated into Vinorelbine trials?

Answer:

  • Tools: EORTC QLQ-C30 and QLQ-LC13 questionnaires.
  • Analysis: Linear mixed models to compare QoL scales (physical function, symptom burden) between treatment arms.
  • Finding: Vinorelbine improves lung cancer-related symptoms but may worsen toxicity-related issues (e.g., neuropathy) .

Basic: What statistical methods are recommended for survival analysis in Vinorelbine trials?

Answer:

  • Primary Endpoints: OS and PFS analyzed using Kaplan-Meier curves and Cox proportional hazards models.
  • Interim Analyses: Preplanned for efficacy/safety (e.g., 60 patients per arm in elderly NSCLC trials ).
  • Adjustments: Multivariate models for stage, ECOG status, and biomarker expression (e.g., HER2/neu) .

Advanced: How to design a phase II trial testing Vinorelbine with novel targeted agents?

Answer:

  • Dosing: Combine Vinorelbine (25–30 mg/m² IV weekly) with targeted agents (e.g., trastuzumab) at standard doses.
  • Toxicity Management: Prophylactic filgrastim and corticosteroid premedication.
  • Endpoint: TTF and ORR with Simon’s two-stage design to minimize patient exposure if inefficacy is observed .

Basic: What hematologic toxicities require dose adjustment in Vinorelbine regimens?

Answer:

  • Grade 3/4 Neutropenia: Incidence = 40–54%; reduce dose by 25% and delay treatment until ANC ≥1,500/mm³.
  • Febrile Neutropenia: Incidence = 1.3–36%; use filgrastim and antibiotic prophylaxis (e.g., ciprofloxacin) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.